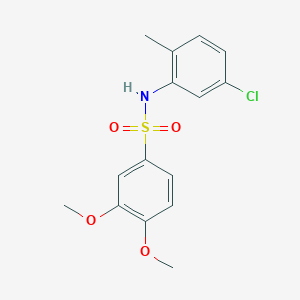
N'-(2-fluorobenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzylidene)benzohydrazide, also known as FBH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FBH is a hydrazone derivative that is synthesized through a condensation reaction between 2-fluorobenzaldehyde and benzohydrazide.
Applications De Recherche Scientifique
N'-(2-fluorobenzylidene)benzohydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. N'-(2-fluorobenzylidene)benzohydrazide has also been found to have anti-inflammatory and anti-oxidant properties, which could potentially be useful in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N'-(2-fluorobenzylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. N'-(2-fluorobenzylidene)benzohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. N'-(2-fluorobenzylidene)benzohydrazide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N'-(2-fluorobenzylidene)benzohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in tumor cells. N'-(2-fluorobenzylidene)benzohydrazide has also been found to inhibit cell migration and invasion, which are important processes in tumor metastasis. In addition, N'-(2-fluorobenzylidene)benzohydrazide has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which could potentially be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(2-fluorobenzylidene)benzohydrazide in lab experiments is its relatively simple synthesis method, which makes it easily accessible to researchers. N'-(2-fluorobenzylidene)benzohydrazide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using N'-(2-fluorobenzylidene)benzohydrazide is its low solubility in water, which can make it difficult to prepare solutions for certain experiments. In addition, N'-(2-fluorobenzylidene)benzohydrazide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are several future directions for the use of N'-(2-fluorobenzylidene)benzohydrazide in scientific research. One potential direction is the development of N'-(2-fluorobenzylidene)benzohydrazide-based anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of N'-(2-fluorobenzylidene)benzohydrazide and to determine its efficacy and safety in vivo. Another potential direction is the use of N'-(2-fluorobenzylidene)benzohydrazide as a tool for studying the role of MMPs and the NF-κB signaling pathway in various diseases. Finally, the development of more soluble derivatives of N'-(2-fluorobenzylidene)benzohydrazide could potentially overcome some of the limitations of using N'-(2-fluorobenzylidene)benzohydrazide in lab experiments.
Méthodes De Synthèse
The synthesis of N'-(2-fluorobenzylidene)benzohydrazide involves a condensation reaction between 2-fluorobenzaldehyde and benzohydrazide. The reaction is carried out in the presence of a catalyst, typically acetic acid or sulfuric acid, and under reflux conditions. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or methanol. The yield of N'-(2-fluorobenzylidene)benzohydrazide is typically around 60-70%.
Propriétés
Formule moléculaire |
C14H11FN2O |
|---|---|
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
N-[(E)-(2-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11FN2O/c15-13-9-5-4-8-12(13)10-16-17-14(18)11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+ |
Clé InChI |
BXIIVGFLDBHJKU-MHWRWJLKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F |
SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)


![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)

![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)